molecular formula C15H23NO3 B495849 tert-butyl N-(4-butoxyphenyl)carbamate

tert-butyl N-(4-butoxyphenyl)carbamate

Cat. No.: B495849
M. Wt: 265.35g/mol
InChI Key: GAGWTKYHHOYXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(4-butoxyphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an amine linked to a 4-butoxyphenyl moiety. The Boc group is widely used to protect amines during multi-step syntheses due to its stability under basic conditions and ease of removal under acidic conditions.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35g/mol

IUPAC Name

tert-butyl N-(4-butoxyphenyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)19-15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17)

InChI Key

GAGWTKYHHOYXDD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound’s properties:

Compound Name Substituent Molecular Weight Key Properties Applications References
tert-Butyl N-(4-butoxyphenyl)carbamate 4-butoxyphenyl ~265.3* High lipophilicity; stable in basic conditions Drug intermediate, protective group -
tert-Butyl (4-hydroxyphenyl)carbamate 4-hydroxyphenyl 223.25 Polar, reactive hydroxyl group Peptide synthesis, polymer chemistry
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate 4-bromo-2-methylphenyl 300.15 Halogenated; facilitates cross-coupling Suzuki-Miyaura reactions
tert-Butyl N-(4-chlorophenethyl)carbamate 4-chlorophenethyl 255.74 Chlorinated; moderate toxicity Lab synthesis, material science
tert-Butyl N-methanesulfonyl-N-(4-methylbenzyl)carbamate 4-methylbenzyl + sulfonyl 299.39 Electron-withdrawing sulfonyl group Enzyme inhibition studies

*Calculated based on molecular formula C₁₅H₂₁NO₃.

Key Observations :

  • Lipophilicity : The 4-butoxy group increases hydrophobicity compared to hydroxyl (logP ~1.5 vs. ~0.8) or halogenated analogs, enhancing bioavailability in drug design.
  • Reactivity : Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki), while hydroxyl groups participate in hydrogen bonding or oxidation .
  • Stability : Boc-protected amines are generally stable, but electron-withdrawing groups (e.g., sulfonyl) may alter deprotection kinetics .

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